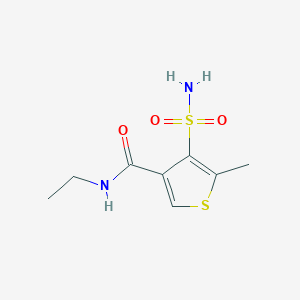

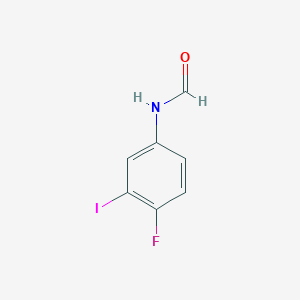

![molecular formula C14H16N2O B12588206 2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- CAS No. 642084-16-0](/img/structure/B12588206.png)

2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3,4-ジメチルフェニル)メトキシ]-2-ピリジンアミンは、分子式C14H16N2Oの化学化合物です。ピリジン環にアミノ基が置換され、ジメチルフェニル部分にメトキシ基が結合した独自の構造で知られています。

2. 製法

合成経路と反応条件

3-[(3,4-ジメチルフェニル)メトキシ]-2-ピリジンアミンの合成は、通常、3,4-ジメチルフェノールと2-クロロピリジンを炭酸カリウムなどの塩基の存在下で反応させることから始まります。反応は、ジメチルホルムアミド(DMF)などの有機溶媒中、高温で行われます。得られた中間体をアンモニアまたはアミンで処理すると、アミノ基が導入され、最終生成物が得られます。

工業的製造方法

この化合物の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を達成するために、反応条件を最適化します。連続フローリアクターや自動システムが、効率性とスケーラビリティを高めるためにしばしば採用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- typically involves the reaction of 3,4-dimethylphenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

反応の種類

3-[(3,4-ジメチルフェニル)メトキシ]-2-ピリジンアミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化して、対応する酸化物を生成することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 塩基の存在下でのハロアルカンまたはアシルクロリド。

生成される主要な生成物

酸化: ピリジンN-オキシド誘導体の形成。

還元: 還元されたアミン誘導体の形成。

置換: さまざまな官能基を有する置換ピリジン誘導体の形成。

4. 科学研究への応用

3-[(3,4-ジメチルフェニル)メトキシ]-2-ピリジンアミンは、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: 酵素阻害剤としての可能性、および生物学的巨大分子との相互作用について研究されています。

医学: 抗炎症作用や抗がん作用を含む薬理作用について検討されています。

産業: 特定の特性を持つ特殊化学品や材料の開発に使用されます。

科学的研究の応用

2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用機序

3-[(3,4-ジメチルフェニル)メトキシ]-2-ピリジンアミンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、酵素の活性部位に結合して、その活性を阻害することができます。細胞受容体とも相互作用し、シグナル伝達経路を調節することもあります。これらの相互作用は、特定の標的と状況に応じて、さまざまな生物学的効果をもたらします。

6. 類似化合物の比較

類似化合物

3-[(3,5-ジメチルフェニル)メトキシ]-2-ピリジンアミン: フェニル環上の置換パターンが異なる類似の構造。

3-(フェニルメトキシ)-2-ピリジンアミン: フェニル環上にジメチル基がありません。

ユニークさ

3-[(3,4-ジメチルフェニル)メトキシ]-2-ピリジンアミンは、ピリジン環にアミノ基とメトキシ基が両方存在し、フェニル環にジメチル置換基が存在するため、ユニークです。これらの官能基の組み合わせにより、独特の化学反応性と生物活性が付与され、さまざまな用途において貴重な化合物となっています。

類似化合物との比較

Similar Compounds

2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-: Similar structure but with different substitution pattern on the phenyl ring.

2-Pyridinamine, 3-(phenylmethoxy)-: Lacks the dimethyl groups on the phenyl ring.

Uniqueness

2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- is unique due to the presence of both amino and methoxy groups on the pyridine ring, along with the dimethyl substitution on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

特性

CAS番号 |

642084-16-0 |

|---|---|

分子式 |

C14H16N2O |

分子量 |

228.29 g/mol |

IUPAC名 |

3-[(3,4-dimethylphenyl)methoxy]pyridin-2-amine |

InChI |

InChI=1S/C14H16N2O/c1-10-5-6-12(8-11(10)2)9-17-13-4-3-7-16-14(13)15/h3-8H,9H2,1-2H3,(H2,15,16) |

InChIキー |

BCUNAOZLSIUGML-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)COC2=C(N=CC=C2)N)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)

![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)

![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)

![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)

![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)